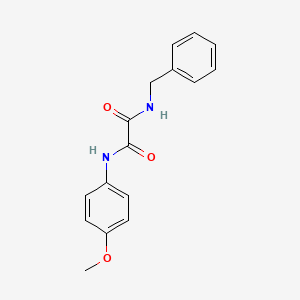
N'-benzyl-N-(4-methoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N’-(4-methoxyphenyl)oxamide is an organic compound with the molecular formula C16H16N2O3 It is a derivative of oxamide, characterized by the presence of benzyl and 4-methoxyphenyl groups attached to the nitrogen atoms of the oxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(4-methoxyphenyl)oxamide typically involves the reaction of benzylamine and 4-methoxybenzylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After completion, the product is purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N-benzyl-N’-(4-methoxyphenyl)oxamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production also focuses on minimizing waste and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N’-(4-methoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides with altered functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxamide to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Oxamides with altered functional groups.
Reduction: Amines or other reduced forms.
Substitution: Nitrated or halogenated derivatives
Applications De Recherche Scientifique
N-benzyl-N’-(4-methoxyphenyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-benzyl-N’-(4-methoxyphenyl)oxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic rings and oxamide core allow it to form stable complexes with metal ions, which can be exploited in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-N’-(4-methoxyphenyl)methyl]oxamide
- N-benzyl-N’-(4-methoxyphenyl)amine
- N-(4-methoxybenzylidene)-4-butylaniline
Uniqueness
N-benzyl-N’-(4-methoxyphenyl)oxamide is unique due to its specific substitution pattern on the oxamide core, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
IUPAC Name |
N-benzyl-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-7-13(8-10-14)18-16(20)15(19)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQOAQVOLOPMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
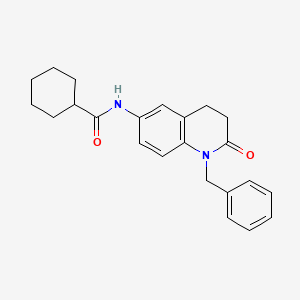
![5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2728299.png)
![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)-6-methylpyridine](/img/structure/B2728300.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2728303.png)
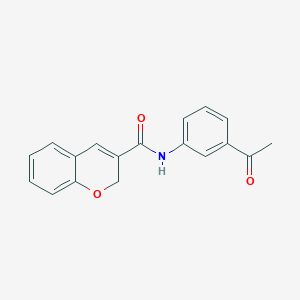
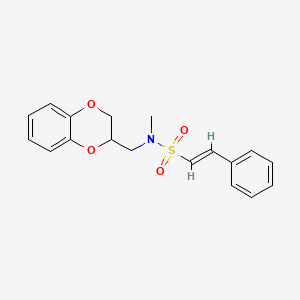
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2728308.png)
![2,6-difluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2728311.png)
![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)
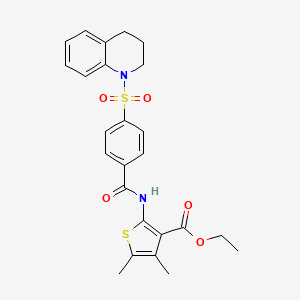
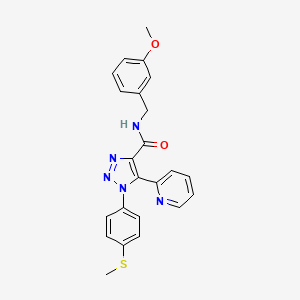
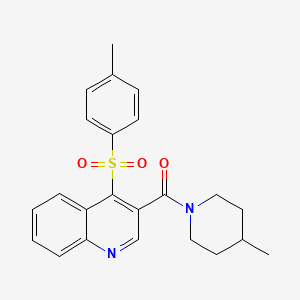
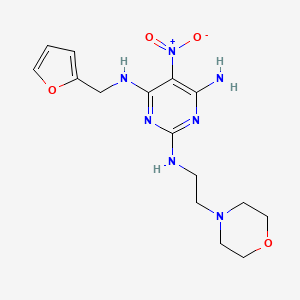
![5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2728319.png)
